[{2-bromo-4-[(2R)-3-oxo-2,3-diphenylpropyl]phenyl}(difluoro)methyl]phosphonic acid
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Overview
Description
[{2-bromo-4-[(2R)-3-oxo-2,3-diphenylpropyl]phenyl}(difluoro)methyl]phosphonic acid is an organic compound belonging to the class of retro-dihydrochalcones . This compound is characterized by its complex structure, which includes bromine, fluorine, and phosphonic acid functional groups. It has a molecular formula of C22H18BrF2O4P and a molecular weight of 495.25 Da .
Preparation Methods
The synthesis of [{2-bromo-4-[(2R)-3-oxo-2,3-diphenylpropyl]phenyl}(difluoro)methyl]phosphonic acid involves multiple steps, typically starting with the preparation of the core phenylpropyl structure. The introduction of bromine and fluorine atoms is achieved through halogenation reactions, while the phosphonic acid group is introduced via phosphorylation reactions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[{2-bromo-4-[(2R)-3-oxo-2,3-diphenylpropyl]phenyl}(difluoro)methyl]phosphonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [{2-bromo-4-[(2R)-3-oxo-2,3-diphenylpropyl]phenyl}(difluoro)methyl]phosphonic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes.
Comparison with Similar Compounds
Similar compounds to [{2-bromo-4-[(2R)-3-oxo-2,3-diphenylpropyl]phenyl}(difluoro)methyl]phosphonic acid include other retro-dihydrochalcones and organophosphorus compounds . What sets this compound apart is its unique combination of bromine, fluorine, and phosphonic acid groups, which confer distinct chemical and biological properties. Other similar compounds include:
Retro-dihydrochalcones: These compounds lack oxygen functionalities at specific positions.
Organophosphorus compounds: These compounds contain phosphorus atoms bonded to organic groups.
Properties
Molecular Formula |
C22H18BrF2O4P |
---|---|
Molecular Weight |
495.2 g/mol |
IUPAC Name |
[[2-bromo-4-[(2R)-3-oxo-2,3-diphenylpropyl]phenyl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C22H18BrF2O4P/c23-20-14-15(11-12-19(20)22(24,25)30(27,28)29)13-18(16-7-3-1-4-8-16)21(26)17-9-5-2-6-10-17/h1-12,14,18H,13H2,(H2,27,28,29)/t18-/m1/s1 |
InChI Key |
WDTMVBQZDFMOIK-GOSISDBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC2=CC(=C(C=C2)C(F)(F)P(=O)(O)O)Br)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC(=C(C=C2)C(F)(F)P(=O)(O)O)Br)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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